2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde
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Overview
Description
2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is a chemical compound with a unique structure that includes both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Nitration: The nitro group is introduced through nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Dioxane Ring: The dioxane ring is formed through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment and processes.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Chemical Biology: Used in studies to understand the interactions of small molecules with biological systems.
Mechanism of Action
The mechanism of action of 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid
- 2,2-difluoro-6-nitro-1,3-dioxaindane-4-methanol
Uniqueness
2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both an aldehyde group and a dioxane ring in its structure
Properties
CAS No. |
1103246-95-2 |
---|---|
Molecular Formula |
C8H3F2NO5 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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